Cyclooct-2-ene-1-sulfonamide
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Overview
Description
Cyclooct-2-ene-1-sulfonamide is an organosulfur compound characterized by the presence of a sulfonamide group attached to a cyclooctene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclooct-2-ene-1-sulfonamide can be synthesized through several methods. One common approach involves the reaction of cyclooctene with sulfonamide precursors under specific conditions. For instance, the reaction of cyclooctene with sulfonyl chloride in the presence of a base such as pyridine can yield this compound . Another method involves the use of sodium sulfinates and amines, mediated by ammonium iodide (NH4I), to produce sulfonamides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly and cost-effective methods, such as iodine-mediated reactions, is preferred to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: Cyclooct-2-ene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like boronic acids and visible light-mediated deamination.
Major Products: The major products formed from these reactions include sulfonic acids, amines, and various substituted sulfonamides .
Scientific Research Applications
Cyclooct-2-ene-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cyclooct-2-ene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamide derivatives effective antibacterial agents .
Comparison with Similar Compounds
Cyclooct-2-ene-1-sulfonamide can be compared with other similar compounds, such as sulfenamides and sulfinamides . These compounds share the sulfonamide functional group but differ in their structural features and reactivity:
Sulfenamides: These compounds have a sulfur-nitrogen bond and are used as vulcanization accelerators in the rubber industry.
Sulfinamides: These compounds contain a sulfinamide group and are used in the synthesis of various organosulfur compounds.
This compound is unique due to its cyclooctene ring, which imparts specific reactivity and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C8H15NO2S |
---|---|
Molecular Weight |
189.28 g/mol |
IUPAC Name |
(2Z)-cyclooct-2-ene-1-sulfonamide |
InChI |
InChI=1S/C8H15NO2S/c9-12(10,11)8-6-4-2-1-3-5-7-8/h4,6,8H,1-3,5,7H2,(H2,9,10,11)/b6-4- |
InChI Key |
VQXLUHAYZQPITD-XQRVVYSFSA-N |
Isomeric SMILES |
C1CC/C=C\C(CC1)S(=O)(=O)N |
Canonical SMILES |
C1CCC=CC(CC1)S(=O)(=O)N |
Origin of Product |
United States |
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